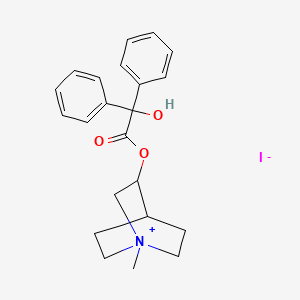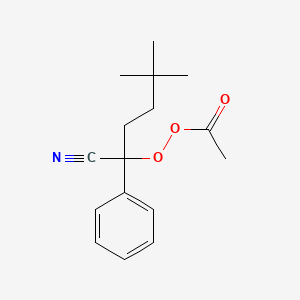![molecular formula C15H9BrI2N2O3S B13808635 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine, iodine, and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination and iodination of benzoic acid derivatives, followed by the introduction of the carbamothioylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to engage in halogen bonding, which can influence its binding affinity and specificity towards biological targets. The carbamothioylamino group may also play a role in modulating the compound’s activity by interacting with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid: This compound shares a similar core structure but differs in the functional groups attached to the benzoyl ring.
2-Bromo-5-iodobenzoic acid: Another related compound with bromine and iodine atoms, but lacking the carbamothioylamino group.
Uniqueness
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of bromine, iodine, and sulfur atoms within its structure
Propiedades
Fórmula molecular |
C15H9BrI2N2O3S |
|---|---|
Peso molecular |
631.0 g/mol |
Nombre IUPAC |
2-[(2-bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9BrI2N2O3S/c16-12-9(5-7(17)6-10(12)18)13(21)20-15(24)19-11-4-2-1-3-8(11)14(22)23/h1-6H,(H,22,23)(H2,19,20,21,24) |
Clave InChI |
GPVGTJMVSXZWHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC(=C2)I)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)




![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)


![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)


![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)

